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An In-Depth Technical Guide to PF-04217903 and the c-Met Signaling Pathway

Introduction
The c-Met receptor tyrosine kinase, and its ligand Hepatocyte Growth Factor (HGF), form a

signaling pathway crucial for various cellular processes including proliferation, survival, motility,

and invasion.[1][2][3] Dysregulation of the HGF/c-Met axis through gene amplification,

mutation, or overexpression is implicated in the progression and metastasis of numerous

human cancers, making it a key target for therapeutic intervention.[4][5][6] PF-04217903 is a

potent and highly selective, orally bioavailable, ATP-competitive small-molecule inhibitor of the

c-Met kinase.[4][6][7] This technical guide provides a comprehensive overview of the c-Met

signaling pathway, the mechanism of action of PF-04217903, its preclinical and clinical data,

and detailed experimental protocols for its evaluation.

The c-Met Signaling Pathway
The c-Met receptor is a transmembrane tyrosine kinase.[5] Binding of its ligand, HGF, induces

receptor dimerization and autophosphorylation of key tyrosine residues (Y1234, Y1235) in the

kinase domain, followed by phosphorylation of Y1349 and Y1356 in the C-terminal

multifunctional docking site.[5][8] This activation initiates a complex network of downstream

signaling cascades.

Key downstream pathways include:

RAS/MAPK Pathway: Activated via the recruitment of adapter proteins like GRB2 and SHC,

this pathway primarily regulates cell proliferation.[1][8]
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PI3K/AKT Pathway: Recruited directly or through the GAB1 adapter protein, this axis is a

major driver of cell survival and proliferation.[1][8]

STAT3 Pathway: Direct binding of STAT3 to c-Met can lead to its phosphorylation and

translocation to the nucleus, influencing tubulogenesis and invasion.[1]

SRC/FAK Pathway: The interaction between c-Met, SRC family kinases, and Focal Adhesion

Kinase (FAK) is critical for mediating cell migration and anchorage-independent growth.[1]

Negative regulation of the pathway is crucial and occurs through mechanisms like the

recruitment of c-CBL to the Y1003 residue, which mediates receptor ubiquitination and

degradation, and the action of protein tyrosine phosphatases (PTPs).[1][9]
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Caption: The c-Met signaling pathway and the point of inhibition by PF-04217903.
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PF-04217903: Mechanism and Specificity
PF-04217903 is an ATP-competitive inhibitor that selectively binds to c-Met, thereby disrupting

the entire downstream signaling cascade.[4][6][10] This action leads to the inhibition of c-Met-

driven cellular processes, including tumor cell growth, survival, migration, and invasion.[4][6] A

key characteristic of PF-04217903 is its high selectivity; it demonstrates over 1,000-fold

selectivity for c-Met compared to a panel of more than 150-208 other kinases, making it one of

the most selective c-Met inhibitors developed.[6][10][11]

Quantitative Efficacy Data
The potency of PF-04217903 has been quantified in a variety of preclinical models, including

biochemical assays, cell-based assays, and in vivo tumor xenografts.

Table 1: In Vitro Activity of PF-04217903
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Assay Type Cell Line / Target IC50 Value Reference

Kinase Inhibition c-Met Kinase (Ki) 4.5 nM [7]

Wild-Type c-Met 3.1 nM [11]

c-Met Mutant

(H1094R)
3.1 nM [11]

c-Met Mutant (R988C) 6.4 nM [11]

c-Met Mutant (T1010I) 6.7 nM [11]

c-Met Mutant

(Y1230C)
>10 µM [11]

Cellular c-Met

Phosphorylation
A549 (NSCLC) 4.8 nM [11]

HUVEC 4.6 nM [7][10]

Cell Proliferation /

Survival
GTL-16 (Gastric) 12 nM [10]

H1993 (NSCLC) 30 nM [10]

HUVEC Survival 12 nM [7][10]

Clonogenic Growth LXFA 526L 16 nM [11]

LXFA 1647L 13 nM [11]

Cell Migration /

Invasion
HT29 (Colon) 7 - 12.5 nM [10]

NCI-H441 (Lung) 7 - 12.5 nM [10]

HUVEC Matrigel

Invasion
27 nM [10]

Apoptosis Induction HUVEC 7 nM [10]

Table 2: In Vivo Antitumor Efficacy of PF-04217903
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Tumor Model c-Met Status
Dose /
Schedule

Tumor Growth
Inhibition (TGI)

Reference

GTL-16 (Gastric) MET Amplified 10 mg/kg, QD >90% [10]

U87MG

(Glioblastoma)

HGF/c-Met

Autocrine Loop
10 mg/kg, QD 68% [10]

U87MG

(Glioblastoma)

HGF/c-Met

Autocrine Loop
30 mg/kg, QD 84% [10]

HT29 (Colon)
c-Met

Overexpression
50 mg/kg, QD 38% - 40% [6][10]

Colo205 (Colon)
c-Met

Overexpression
Not Specified 44% [10]

MDA-MB-231

(Breast)

c-Met

Overexpression
Not Specified 43% [10]

H292 (NSCLC)
c-Met

Overexpression
Not Specified 39% [10]

In vivo studies demonstrate a strong, dose-dependent correlation between the administration of

PF-04217903, inhibition of c-Met phosphorylation, and antitumor efficacy.[6][10] Furthermore,

PF-04217903 exhibits potent anti-angiogenic properties, significantly reducing microvessel

density and the secretion of pro-angiogenic factors like VEGFA and IL-8 in tumor models.[7][10]

[12]

Pharmacokinetic Properties
A Phase I study in healthy human subjects provided initial pharmacokinetic data for PF-
04217903.

Table 3: Pharmacokinetic Parameters of PF-04217903 in
Humans (Single Dose, Fasted State)
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Parameter Value Notes Reference

Absorption Rapidly absorbed - [13]

t½ (half-life) ~8 hours
At doses of 60 mg and

higher
[13]

Exposure (AUC)
Approx. dose-

proportional

In the 4 mg to 120 mg

dose range
[13]

Food Effect tmax delayed by ~3h
With a high-fat meal

(60 mg dose)
[13]

The drug was generally well-tolerated up to 120 mg, with dose-limiting ALT and AST elevations

observed at 240 mg.[13]

Mechanisms of Resistance
As with many targeted therapies, acquired resistance can limit the long-term efficacy of c-Met

inhibitors. Preclinical studies have identified potential mechanisms of resistance to PF-
04217903:

Oncogene Switching: In U87MG glioblastoma xenografts, treatment with PF-04217903 led to

a strong, dose-dependent induction of phosphorylated PDGFRβ, suggesting that tumor cells

may switch their signaling dependency to bypass c-Met inhibition.[6][10]

Bypass Signaling: In GTL-16 cells, the emergence of an SND1-BRAF fusion has been

shown to confer resistance by activating the downstream MAPK pathway, independent of c-

Met.[14]
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Caption: Resistance to PF-04217903 via oncogene switching to PDGFRβ.

Experimental Protocols
The following are detailed methodologies for key experiments used to characterize PF-
04217903.
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Caption: Preclinical experimental workflow for evaluating a c-Met inhibitor.

Cellular c-Met Phosphorylation ELISA
Objective: To quantify the inhibitory effect of PF-04217903 on HGF-stimulated c-Met

phosphorylation in cells.

Protocol:

Seed tumor cells (e.g., A549) with endogenous c-Met in 96-well plates and culture

overnight.[11]

Replace growth medium with serum-free medium containing 0.04% BSA and incubate for

4-6 hours to serum-starve the cells.

Add serial dilutions of PF-04217903 to the wells and incubate at 37°C for 1 hour.[11]

Stimulate the cells with HGF (e.g., 40 ng/mL) for 20 minutes at 37°C.[11]

Wash cells once with ice-cold HBSS supplemented with 1 mM Na₃VO₄.[11]

Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

[11]

Transfer protein lysates to an ELISA plate pre-coated with a c-Met capture antibody and

incubate overnight at 4°C.[11]

Wash the plate and add a detection antibody specific for phosphorylated tyrosine residues

(e.g., anti-phosphotyrosine-HRP).
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Add a chemiluminescent or colorimetric substrate and measure the signal using a plate

reader.

Calculate IC50 values by plotting the percentage of inhibition against the log concentration

of PF-04217903.

Cell Proliferation Assay
Objective: To determine the effect of PF-04217903 on the proliferation of c-Met dependent

cancer cells.

Protocol:

Seed cells (e.g., GTL-16) at a low density in 96-well plates in their standard growth

medium.

Allow cells to attach overnight.

Treat cells with a range of concentrations of PF-04217903. For cell lines that are not

autocrine, HGF (e.g., 20 ng/mL) may be added.[12]

Incubate for 72 hours to 4 days.[11][12]

Assess cell viability by adding MTT or resazurin reagent and incubating for 2-4 hours.[12]

Measure absorbance or fluorescence using a microplate reader.

Alternatively, count cells directly using a Coulter counter.[11]

Calculate IC50 values from dose-response curves.

In Vivo Xenograft Tumor Model Study
Objective: To evaluate the antitumor efficacy of PF-04217903 in a living organism.

Protocol:

Implant human tumor cells (e.g., GTL-16, U87MG) subcutaneously into the flank of

athymic nude mice.
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Monitor tumor growth until tumors reach a predetermined size (e.g., 150-200 mm³).

Randomize mice into treatment and vehicle control groups.

Administer PF-04217903 orally (gavage) at specified dose levels and schedules (e.g.,

once daily, QD).[10]

Measure tumor volumes with calipers 2-3 times per week and monitor animal body weight

as a measure of toxicity.

At the end of the study, collect tumor and plasma samples at specified time points post-

final dose for pharmacodynamic (PD) and pharmacokinetic (PK) analysis.

For PD analysis, assess levels of phosphorylated c-Met, proliferation markers (Ki67), and

apoptosis markers (cleaved caspase-3) in tumor lysates via Western blot or

immunohistochemistry.[7][10]

Conclusion
PF-04217903 is a highly potent and selective c-Met kinase inhibitor that has demonstrated

significant antitumor and anti-angiogenic activity in a range of preclinical models.[6][7] Its

efficacy is particularly pronounced in tumors with MET gene amplification or an HGF/c-Met

autocrine loop.[6][10] While clinical development was discontinued for strategic reasons, the

comprehensive preclinical data for PF-04217903 provides valuable insights into the therapeutic

potential of targeting the c-Met pathway and highlights critical considerations such as patient

selection and potential resistance mechanisms for the development of future c-Met inhibitors.

[15]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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